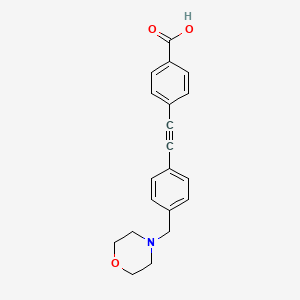
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is an organic compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidinone precursor followed by the introduction of the methoxyethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent like 2-methoxyethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
科学的研究の応用
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(2-methoxyethoxy)pyrimidine
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-iodopyridine
Uniqueness
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in research and industry.
特性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
5-bromo-2-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-3-2-6-9-4-5(8)7(11)10-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChIキー |
NORYPJQXKDWISJ-UHFFFAOYSA-N |
正規SMILES |
COCCC1=NC=C(C(=O)N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)






![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)



